molecular formula C16H10Cl2N2O3S B2381623 Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-21-0

Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2381623
CAS No.: 888409-21-0
M. Wt: 381.23
InChI Key: GPKSHHXSBPNQHX-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of 2,5-Dichlorobenzamido Group: The 2,5-dichlorobenzamido group can be introduced by reacting the benzothiazole core with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of Methyl Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives such as:

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    2-Aminobenzothiazole: Studied for its antimicrobial properties.

    Benzothiazole-2-carboxylic acid: Used as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)8-2-5-12-13(6-8)24-16(19-12)20-14(21)10-7-9(17)3-4-11(10)18/h2-7H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKSHHXSBPNQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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